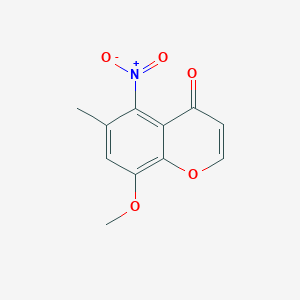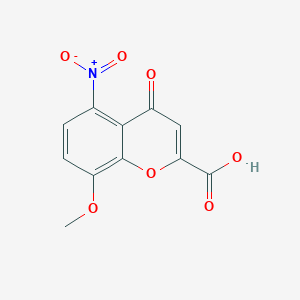
2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate, also known as CMOC, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has been extensively studied for its various properties and applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate is based on its ability to bind to specific target molecules and emit fluorescence upon excitation with light. The fluorescence intensity of this compound is dependent on the local environment of the target molecule, such as pH, temperature, and ionic strength. This property makes this compound a valuable tool for studying the conformational changes and binding kinetics of biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at high concentrations, this compound may interfere with cellular processes and cause cytotoxicity. Therefore, it is important to use this compound at appropriate concentrations and to carefully monitor its effects on biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate in lab experiments include its high sensitivity and selectivity for detecting biological molecules, its ease of use, and its compatibility with various experimental conditions. However, the limitations of this compound include its potential cytotoxicity at high concentrations, its limited stability in aqueous solutions, and its dependence on the local environment of the target molecule for fluorescence emission.
Future Directions
Future research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate could focus on developing more stable and biocompatible derivatives of this compound for use in biological systems. Additionally, the development of new synthetic methods for this compound and its derivatives could expand their applications in various fields of science. Furthermore, the use of this compound in combination with other fluorescent probes and imaging techniques could provide new insights into the behavior and interactions of biological molecules.
Synthesis Methods
The synthesis of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate involves the reaction of 3-chloro-4-methylaniline with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran and requires careful control of temperature and reaction time. The yield of this compound can be improved by using excess reagents and optimizing the reaction conditions.
Scientific Research Applications
2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate has been widely used in scientific research as a fluorescent probe for detecting and measuring various biological molecules such as proteins, DNA, and RNA. It has also been used as a tool for studying the binding interactions between small molecules and biological macromolecules. In addition, this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Properties
Molecular Formula |
C16H13Cl2NO3 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-5-6-13(8-14(10)18)19-15(20)9-22-16(21)11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
KKMSNWPQLONGMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)




![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
